molecular formula C8H10O3 B1280044 Ethyl 5-methylfuran-3-carboxylate CAS No. 26501-83-7

Ethyl 5-methylfuran-3-carboxylate

Cat. No. B1280044
CAS RN: 26501-83-7
M. Wt: 154.16 g/mol
InChI Key: HZVHSZJXVCZRTP-UHFFFAOYSA-N
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Description

Ethyl 5-methylfuran-3-carboxylate is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.17 . The IUPAC name for this compound is ethyl 5-methyl-3-furoate .


Synthesis Analysis

The synthesis of polysubstituted furans, such as Ethyl 5-methylfuran-3-carboxylate, has been achieved through various methods. One such method involves the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates . This reaction affords dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Molecular Structure Analysis

The InChI code for Ethyl 5-methylfuran-3-carboxylate is 1S/C8H10O3/c1-3-10-8(9)7-4-6(2)11-5-7/h4-5H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Chemical Reactions Analysis

The reactions of sulfur ylides and alkynes have been applied in the synthesis of furan derivatives . One interesting method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .


Physical And Chemical Properties Analysis

Ethyl 5-methylfuran-3-carboxylate is a liquid at room temperature . It has a boiling point of 69-71°C at 6 mmHg . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Ethyl 5-methylfuran-3-carboxylate serves as a precursor in the synthesis of compounds with significant biological activities. For instance, it’s used to create molecules with anticancer properties and inhibitors for enzymes like phosphoinositide 3-kinase . Its derivatives have been found to inhibit insulin secretion, suggesting potential applications in diabetes research .

Development of Antiparasitic Agents

This compound is also instrumental in developing antiparasitic agents. Alkyl 5-aryl-2-methyl-4-(2-oxo-2-aryl)-furan-3-carboxylates, synthesized from Ethyl 5-methylfuran-3-carboxylate, exhibit antiparasitic activity, which could lead to new treatments for parasitic infections .

Selective Enzyme Inhibition

Researchers have utilized Ethyl 5-methylfuran-3-carboxylate to synthesize selective β-galactosidase inhibitors. These inhibitors have applications in studying cellular processes and developing therapeutic agents for diseases where β-galactosidase activity is a factor .

Safety and Hazards

The safety data sheet for Ethyl 5-methylfuran-3-carboxylate indicates that it should be handled with care . Personal protective equipment, including face protection, should be worn when handling this compound . It is also recommended to ensure adequate ventilation and avoid contact with skin, eyes, or clothing .

Future Directions

The synthesis of polysubstituted furans, including Ethyl 5-methylfuran-3-carboxylate, is an active area of research . These compounds are not only important building blocks in organic chemistry but also have significant biological properties . Future research may focus on developing more efficient methods for their synthesis and exploring their potential applications in pharmacology .

properties

IUPAC Name

ethyl 5-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-10-8(9)7-4-6(2)11-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVHSZJXVCZRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490767
Record name Ethyl 5-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26501-83-7
Record name Ethyl 5-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The abovementioned mixture of ethyl 2-formyllevulinate and its diethyl ketal was dissolved in benzene, the catalyst was added, and the resulting solution was refluxed with a Dean-Stark trap for 3-3.5 h until the water was completely removed. The reaction mixture was then distilled under reduced pressure, resulting in 15 g (97 mmol) of ethyl 5-methylfuran-3-carboxylate, boiling point 97° C./15 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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